molecular formula C7H16Cl2N2 B12991431 (1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Cat. No.: B12991431
M. Wt: 199.12 g/mol
InChI Key: BAKUHFJICYNYRD-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
  • (1R,6S)-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Uniqueness

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is unique due to its specific structural configuration and the presence of the methyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-8-4-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1

InChI Key

BAKUHFJICYNYRD-JFYKYWLVSA-N

Isomeric SMILES

CN1C[C@H]2[C@@H]1CNCC2.Cl.Cl

Canonical SMILES

CN1CC2C1CNCC2.Cl.Cl

Origin of Product

United States

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